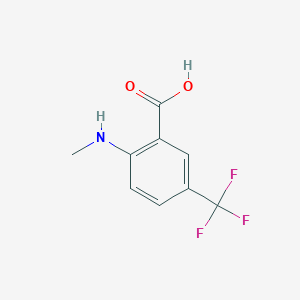

2-(Methylamino)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-(methylamino)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGGWLNECBYZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(Methylamino)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methylamino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylamino)-5-(trifluoromethyl)benzamide

- 2-(Methylamino)-5-(trifluoromethyl)benzyl alcohol

- 2-(Methylamino)-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-(Methylamino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and methylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Biological Activity

2-(Methylamino)-5-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group, which can influence biological activity. This article synthesizes available research findings and data on the biological activity of this compound, focusing on its pharmacological potential, metabolic pathways, and therapeutic applications.

Structural Characteristics

The compound features a benzoic acid core with a methylamino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown that they act as cyclooxygenase (COX) inhibitors, reducing the production of inflammatory mediators such as thromboxane A2. The introduction of the trifluoromethyl group in benzoic acid derivatives has been associated with enhanced potency against inflammation compared to non-fluorinated analogs .

2. Antiplatelet Aggregation

The compound may also exhibit antiplatelet aggregation activity, similar to other benzoic acid derivatives. A study highlighted that certain derivatives demonstrated superior antiplatelet effects compared to aspirin while exhibiting lower gastrointestinal toxicity . This suggests potential therapeutic applications in cardiovascular diseases.

3. Metabolic Stability

The metabolic pathways of this compound are crucial for its biological activity. Research shows that compounds with trifluoromethyl groups tend to have reduced metabolism, leading to prolonged half-lives and enhanced bioavailability . The primary metabolic pathway identified involves glucuronidation, which increases the hydrophilicity of the metabolites for renal excretion .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in rat models with reduced levels of inflammatory cytokines after administration of related compounds. |

| Study B | Found that derivatives exhibited significant inhibition of platelet aggregation in vitro, suggesting clinical potential for cardiovascular therapies. |

| Study C | Analyzed metabolic pathways using UHPLC-FT-ICR-MS, identifying key metabolites and confirming glucuronidation as the main pathway for elimination. |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound derivatives:

- Pharmacokinetics : Research has shown that compounds with a trifluoromethyl group have better absorption and distribution profiles due to increased lipophilicity.

- Mechanism of Action : The inhibition of COX enzymes is a key mechanism through which these compounds exert their anti-inflammatory effects .

- Safety Profile : The lower gastrointestinal toxicity observed in some studies suggests a favorable safety profile compared to traditional NSAIDs like aspirin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-5-(trifluoromethyl)benzoic acid, and how can intermediates be optimized?

- Methodological Answer : A plausible route involves introducing the trifluoromethyl group via halogen exchange (e.g., using CF3I under radical conditions) on a halogenated benzoic acid precursor. Methylamino substitution can be achieved through nucleophilic substitution or reductive amination of a nitro or cyano intermediate. For example, describes a method for synthesizing a related trifluoromethyl benzoic acid derivative using N-chloroformamide and subsequent deprotection . Optimize intermediates by monitoring reaction progress via HPLC (as in ) and adjusting stoichiometry to minimize byproducts.

Q. How can the purity of this compound be reliably assessed?

- Methodological Answer : Use a combination of reverse-phase HPLC (≥98% purity threshold; see ) and <sup>19</sup>F NMR to confirm the presence of the trifluoromethyl group. Differential Scanning Calorimetry (DSC) can validate crystallinity and melting point consistency (e.g., reports mp ranges for structurally similar compounds). Note that conflicting solubility data (e.g., vs. 17) may arise from polymorphic forms, requiring solvent recrystallization trials.

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : Follow protocols for trifluoromethylated aromatics: avoid inhalation of fine powders, use fume hoods, and wear nitrile gloves. highlights risks of irritation to eyes/skin and recommends storage away from oxidizers. For analogs with nitro groups (e.g., ), additional precautions against explosive decomposition are advised.

Advanced Research Questions

Q. How do steric and electronic effects of the methylamino and trifluoromethyl groups influence reactivity in coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the benzoic acid core toward nucleophilic substitution but may deactivate adjacent positions for electrophilic reactions. The methylamino group’s basicity can interfere with metal-catalyzed couplings (e.g., Suzuki-Miyaura); use protecting groups like Boc or Fmoc (as in ) to mitigate side reactions. Computational studies (DFT) can predict regioselectivity, while LC-MS monitors reaction pathways.

Q. What strategies resolve contradictions in reported metabolic stability of trifluoromethyl benzoic acid derivatives?

- Methodological Answer : Discrepancies may stem from species-specific metabolism (e.g., cytochrome P450 variations). Use in vitro hepatocyte assays (rat/human) and isotopic labeling (’s deuterated analogs) to track metabolic pathways. For instance, ’s pyrimidinyl-substituted benzoic acid showed altered clearance rates due to steric hindrance, suggesting structural tuning to improve stability.

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or kinases). The trifluoromethyl group’s hydrophobicity and methylamino’s hydrogen-bonding capacity can be modeled to assess binding affinity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). ’s pyrimidinyl benzoic acid derivatives demonstrate the utility of such approaches in drug design.

Data Contradiction Analysis

Q. Why do solubility values for similar trifluoromethyl benzoic acids vary across studies?

- Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. DMF) and characterize via XRD.

- pH dependence : Measure solubility at physiological (pH 7.4) and acidic (pH 2.0) conditions, as the carboxylic acid group’s ionization state affects solubility.

- Impurity profiles : Use preparative HPLC () to isolate pure fractions and retest.

Research Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Fluorescence-based assays for proteases or kinases (e.g., ’s use in impurity profiling).

- Cellular uptake : Radiolabel the compound (e.g., <sup>14</sup>C) and track accumulation in cell lines (HeLa, HEK293).

- Toxicity screening : MTT assays to assess IC50 values, noting that trifluoromethyl groups may enhance membrane permeability ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.